molecular formula C8H9N3S2 B8766919 Phenyldithiobiuret CAS No. 6635-73-0

Phenyldithiobiuret

Cat. No. B8766919
CAS RN: 6635-73-0
M. Wt: 211.3 g/mol
InChI Key: GMUKQAHDARHRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyldithiobiuret is a useful research compound. Its molecular formula is C8H9N3S2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyldithiobiuret suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyldithiobiuret including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6635-73-0

Product Name

Phenyldithiobiuret

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

1-carbamothioyl-3-phenylthiourea

InChI

InChI=1S/C8H9N3S2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)

InChI Key

GMUKQAHDARHRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of NaOH (0.52 g, 13.1 mmol) in 60 mL of 10% H2O:CH3CN was added thiourea (1.0 g, 13.1 mmol). The resulting suspension was heated to 40° C. for 20 min. and then cooled to RT. To this mixture was added phenylisothiocyanate (1.5 ml, 13.1 mmol), and the clear yellow solution was stirred overnight. After stirring for 12 h, 1 N HCl was added until a white precipitate formed. The precipitate was filtered, washed with H2O, and dried under vacuum to produce the title compound as a light yellow powder (0.78 g, 30%). 1H-NMR (400 MHz, d6-DMSO) δ7.25 (t, 2H, J=7.3 Hz), 7.40 (t, 2H, J=7.9 Hz), 7.56 (d, 1H, J=7.9 Hz), 9.13-9.29 (broad singlet, 1H), and 10.26-10.79 (broad singlet, 2H).
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

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